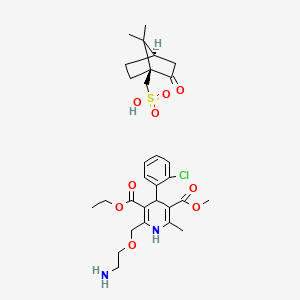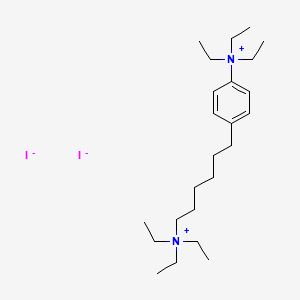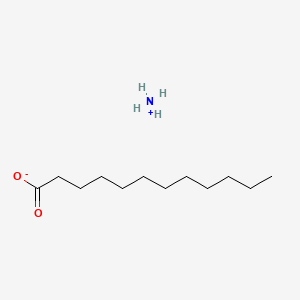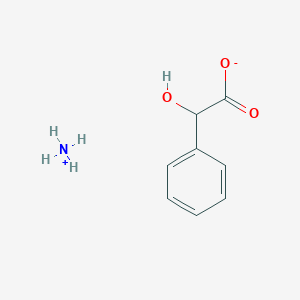
Acetanilide, 2,2-dichloro-4'-hydroxy-N-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2,2-dichloro-4'-hydroxy-N-(2-hydroxyethyl)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Hydroxylation and Metabolism Studies
- Research has shown the hydroxylation of various substituted anilines and acetanilides, including 4-chloro- and 4-fluoro-acetanilides, leading to the formation of corresponding hydroxy derivatives with loss of halogen (Daly, Guroff, Udenfriend, & Witkop, 1968).
- Another study focused on the hydroxylation process of acetanilide, observing the retention and migration of deuterium and the influence of microsomal hydroxylases (Daly, Jerina, Farnsworth, & Guroff, 1969).
Agricultural and Herbicide Applications
- The use of novel thiazoles as herbicide antidotes, specifically in relation to acetanilides like alachlor, highlights the chemical's role in agriculture (Sacher, Lee, Schafer, & Howe, 1983).
- The protection of corn from herbicidal injury by antidotes like R-25788 demonstrates the interaction of acetanilides in crop protection (Leavitt & Penner, 1978).
Biochemical Interactions and Toxicology
- A study on the chemoproteomic profiling of acetanilide herbicides like acetochlor revealed their role in inhibiting fatty acid oxidation, providing insights into the biochemical pathways affected by these compounds (Counihan et al., 2017).
- The oxidation of acetanilides to glycolanilides and oxanilic acids in rabbits was explored, indicating metabolic pathways and transformations in the body (Kiese & Lenk, 1969).
Analytical Chemistry and Environmental Monitoring
- Development of competitive enzyme-linked immunosorbent assays for detecting genotoxic metabolites of chloroacetanilide herbicides like alachlor illustrates the application of acetanilides in environmental monitoring (Tessier & Clark, 1999).
- Research on the adsorption, bioactivity, and evaluation of soil tests for herbicides like alachlor and acetochlor provides insight into the environmental fate and behavior of these acetanilide compounds (Weber & Peter, 1982).
Thermochemical Properties
- A study on the thermochemistry of drugs, including acetanilides, focused on their vapor pressures and enthalpies of formation, contributing to the understanding of their physical properties (Nagrimanov, Ziganshin, Solomonov, & Verevkin, 2018).
Synthesis and Chemical Structure
- The structure and synthesis of various acetanilide derivatives, including 2,2-dichloro variants, have been explored to understand their chemical properties and potential applications (Gowda et al., 2007).
Propiedades
Número CAS |
3613-83-0 |
|---|---|
Nombre del producto |
Acetanilide, 2,2-dichloro-4'-hydroxy-N-(2-hydroxyethyl)- |
Fórmula molecular |
C10H11Cl2NO3 |
Peso molecular |
264.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2-hydroxyethyl)-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO3/c11-9(12)10(16)13(5-6-14)7-1-3-8(15)4-2-7/h1-4,9,14-15H,5-6H2 |
Clave InChI |
BRHMRQWIMRLSEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCO)C(=O)C(Cl)Cl)O |
SMILES canónico |
C1=CC(=CC=C1N(CCO)C(=O)C(Cl)Cl)O |
Apariencia |
Solid powder |
Otros números CAS |
3613-83-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetanilide, 2,2-dichloro-4'-hydroxy-N-(2-hydroxyethyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)

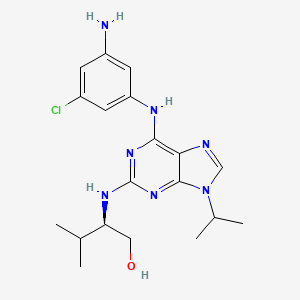
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)


